ELX-02 (disulfate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

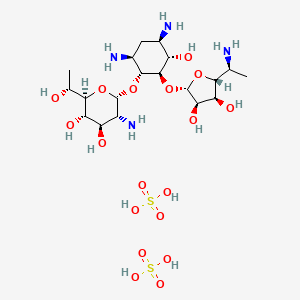

ELX-02 (disulfate), also referred to as NB-124 disulfate, is an advanced synthetic eukaryotic ribosome selective glycoside (ERSG). It is currently under investigation as a potential therapy for genetic diseases caused by nonsense mutations .

Synthesis Analysis

ELX-02 is an investigational compound that is structurally an aminoglycoside analog. It induces read-through of nonsense mutations through interaction with the ribosome, which results in the production of full-length functional proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of ELX-02 (disulfate) such as its density, melting point, boiling point, structure, formula, and molecular weight can be found in various databases .

Scientific Research Applications

Overview of ELX-02 Disulfate

ELX-02 disulfate is an investigational synthetic eukaryotic ribosome–selective glycoside optimized as a translational read-through molecule. It is primarily being developed as a therapy for genetic diseases caused by nonsense mutations. These mutations result in prematurely truncated, non-functional proteins, and ELX-02 disulfate aims to overcome this by promoting the read-through of these mutations, thus enabling the production of full-length, functional proteins (Leubitz et al., 2019).

Application in Genetic Diseases

Cystic Fibrosis and Nephropathic Cystinosis : ELX-02 disulfate is being explored as a therapeutic option for genetic diseases like cystic fibrosis (CF) and nephropathic cystinosis. These diseases are often caused by nonsense mutations, and ELX-02 has shown potential in promoting the read-through of these mutations, thus facilitating the production of functional proteins. Clinical trials have indicated that ELX-02 is well-tolerated, with no reported treatment-related serious adverse events or deaths (Kerem, 2020).

Application in Nonsense Mutation-mediated Diseases : The potential of ELX-02 disulfate extends to a range of diseases resulting from nonsense alleles. Studies have shown that ELX-02 can significantly promote the read-through of premature stop codons, thereby restoring the production of full-length proteins necessary for normal cellular functions. This indicates its therapeutic utility in a variety of genetic disorders caused by nonsense mutations (Crawford et al., 2020).

Pharmacokinetics and Safety Profile

Pharmacokinetics : ELX-02 disulfate exhibits dose-dependent pharmacokinetics with rapid absorption and elimination in the human body. The compound is primarily excreted through urine, mostly in an unchanged form. These pharmacokinetic properties support its safety and efficacy in treating genetic diseases caused by nonsense mutations (Leubitz et al., 2019).

Safety and Tolerability : In clinical studies involving healthy subjects, ELX-02 disulfate was found to be safe and well-tolerated. The safety profile, including a lack of severe or serious drug-related adverse events, positions it as a promising candidate for further clinical development and evaluation in patients with genetic diseases caused by nonsense mutations (Leubitz et al., 2021).

Mechanism of Action

ELX-02 works by inducing read-through of nonsense mutations through interaction with the ribosome. This process results in the production of full-length functional proteins. It is being developed as a therapy for genetic diseases caused by nonsense mutations such as cystic fibrosis (CF) and nephropathic cystinosis .

Future Directions

ELX-02 has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of cystic fibrosis patients with nonsense mutations . Clinical testing of ELX-02 in Alport syndrome is expected to initiate in the second half of 2022, with topline results expected in the first half of 2023 .

properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-5-[(1S)-1-aminoethyl]-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N4O10.2H2O4S/c1-4(20)14-12(28)13(29)19(30-14)33-17-9(25)6(21)3-7(22)16(17)32-18-8(23)10(26)11(27)15(31-18)5(2)24;2*1-5(2,3)4/h4-19,24-29H,3,20-23H2,1-2H3;2*(H2,1,2,3,4)/t4-,5+,6+,7-,8+,9-,10+,11-,12-,13+,14+,15+,16+,17+,18+,19-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGVCSNIMZZOIT-BPQPGTHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(O1)OC2C(C(CC(C2OC3C(C(C(C(O3)C(C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](C[C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)[C@@H](C)O)O)O)N)N)N)O)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42N4O18S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ELX-02 (disulfate) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)

![{4-[(6-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]phenyl}dimethylamine](/img/structure/B2421674.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2421676.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)

![Ethyl 4-[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanoate](/img/structure/B2421687.png)